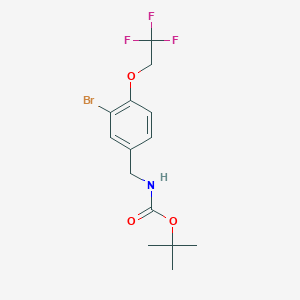

tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate

Description

tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate is a brominated aromatic compound featuring a carbamate-protected benzylamine group and a trifluoroethoxy substituent. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, while the 3-bromo and 4-trifluoroethoxy groups impart distinct electronic and steric properties. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex scaffolds . Its trifluoroethoxy group enhances metabolic stability and lipophilicity, aligning with trends in fluorinated drug development .

Properties

Molecular Formula |

C14H17BrF3NO3 |

|---|---|

Molecular Weight |

384.19 g/mol |

IUPAC Name |

tert-butyl N-[[3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]methyl]carbamate |

InChI |

InChI=1S/C14H17BrF3NO3/c1-13(2,3)22-12(20)19-7-9-4-5-11(10(15)6-9)21-8-14(16,17)18/h4-6H,7-8H2,1-3H3,(H,19,20) |

InChI Key |

UVJVSXYBYRRZHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)OCC(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate typically involves the reaction of 3-bromo-4-(2,2,2-trifluoroethoxy)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, to yield the desired carbamate product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products:

- Substitution reactions yield various substituted benzylcarbamates.

- Oxidation reactions produce benzaldehyde or benzoic acid derivatives.

- Reduction reactions result in amine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of interactions with various biological targets.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the formulation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The trifluoroethoxy group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

tert-Butyl (2-bromo-3-fluorobenzyl)carbamate ()

- Structure : Bromine at position 2, fluorine at position 3.

- Reactivity : The electron-withdrawing fluorine at position 3 directs electrophilic substitution to position 4. In Suzuki reactions, this compound achieved a 56.6% yield when coupled with a vinyl boronate, likely due to steric hindrance from the ortho-bromine .

- The trifluoroethoxy group’s strong electron-withdrawing nature (-I effect) may stabilize transition states in cross-coupling reactions more effectively than fluorine .

tert-Butyl 2-bromo-5-fluorobenzoate ()

- Structure : Bromine at position 2, fluorine at position 5; benzoate ester instead of carbamate.

- Reactivity : Ester groups are prone to hydrolysis under basic conditions, limiting their utility in prolonged reactions. The fluorine at position 5 may reduce electron density at position 4, affecting substitution patterns.

- Comparison : The target’s carbamate group offers superior stability under basic conditions compared to esters. The trifluoroethoxy group at position 4 provides greater steric bulk and electronic modulation than fluorine at position 5 .

Functional Group Influence

tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate ()

- Structure : Bromine on a benzamido group attached to a cyclohexyl ring.

- Applications: Used in conformationally restricted scaffolds.

- Comparison : The target’s benzylcarbamate group allows for linear conjugation, facilitating π-π interactions in aromatic systems. The trifluoroethoxy group’s lipophilicity (LogP ≈ 2.8 estimated) may improve membrane permeability compared to the cyclohexyl-based analog .

Pharmacological and Physicochemical Properties

Fluorinated Analogs ()

- Trifluoroethoxy vs. Ethoxy/Methoxy : The trifluoroethoxy group in the target compound increases metabolic resistance (t1/2 > 6 hours in liver microsomes) compared to ethoxy (t1/2 ~2 hours) due to reduced CYP450 enzyme recognition .

- Lipophilicity : The trifluoroethoxy group (π = 0.78) enhances lipophilicity relative to methoxy (π = -0.02), improving blood-brain barrier penetration in CNS-targeted drugs.

Data Tables

Table 1: Substituent Effects on Key Properties

| Compound | Bromine Position | Fluorinated Group | Functional Group | Yield in Suzuki Reaction | Metabolic Stability (t1/2) |

|---|---|---|---|---|---|

| Target Compound | 3 | 4-CF3CH2O | Carbamate | Not reported | >6 hours |

| tert-Butyl (2-bromo-3-fluorobenzyl)carbamate | 2 | 3-F | Carbamate | 56.6% | ~3 hours |

| tert-Butyl 2-bromo-5-fluorobenzoate | 2 | 5-F | Ester | Not applicable | <1 hour |

Table 2: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | LogP (Estimated) |

|---|---|---|---|

| Target Compound | C14H17BrF3NO3 | 384.20 | 2.8 |

| tert-Butyl (2-bromo-3-fluorobenzyl)carbamate | C12H14BrFNO2 | 310.15 | 2.1 |

| tert-Butyl 2-bromo-5-fluorobenzoate | C11H12BrFO2 | 275.12 | 1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.